molecular formula C21H12BrN3OS B12128863 (5Z)-2-(2-bromophenyl)-5-(naphthalen-1-ylmethylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one

(5Z)-2-(2-bromophenyl)-5-(naphthalen-1-ylmethylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one

Cat. No.: B12128863
M. Wt: 434.3 g/mol
InChI Key: BGEXCYAEVOEXGK-PDGQHHTCSA-N
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Description

(5Z)-2-(2-bromophenyl)-5-(naphthalen-1-ylmethylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one is a complex organic compound that belongs to the class of thiazolotriazoles This compound is characterized by its unique structure, which includes a bromophenyl group, a naphthalenylmethylidene group, and a thiazolotriazole core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5Z)-2-(2-bromophenyl)-5-(naphthalen-1-ylmethylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Thiazolotriazole Core: This step involves the cyclization of appropriate precursors under specific conditions to form the thiazolotriazole core.

    Introduction of the Bromophenyl Group: The bromophenyl group is introduced through a substitution reaction, often using bromobenzene as a reagent.

    Addition of the Naphthalenylmethylidene Group: This step involves the condensation of naphthalene derivatives with the intermediate compound to form the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to ensure high yield and purity. Advanced techniques like continuous flow synthesis and automated reactors may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(5Z)-2-(2-bromophenyl)-5-(naphthalen-1-ylmethylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride, resulting in reduced forms of the compound.

    Substitution: The bromophenyl group can undergo substitution reactions with nucleophiles, leading to the formation of substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.

    Substitution: Nucleophiles such as amines and thiols are used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives with additional functional groups, while substitution reactions may result in a variety of substituted compounds with different functional groups.

Scientific Research Applications

(5Z)-2-(2-bromophenyl)-5-(naphthalen-1-ylmethylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (5Z)-2-(2-bromophenyl)-5-(naphthalen-1-ylmethylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.

Properties

Molecular Formula

C21H12BrN3OS

Molecular Weight

434.3 g/mol

IUPAC Name

(5Z)-2-(2-bromophenyl)-5-(naphthalen-1-ylmethylidene)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-one

InChI

InChI=1S/C21H12BrN3OS/c22-17-11-4-3-10-16(17)19-23-21-25(24-19)20(26)18(27-21)12-14-8-5-7-13-6-1-2-9-15(13)14/h1-12H/b18-12-

InChI Key

BGEXCYAEVOEXGK-PDGQHHTCSA-N

Isomeric SMILES

C1=CC=C2C(=C1)C=CC=C2/C=C\3/C(=O)N4C(=NC(=N4)C5=CC=CC=C5Br)S3

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2C=C3C(=O)N4C(=NC(=N4)C5=CC=CC=C5Br)S3

Origin of Product

United States

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